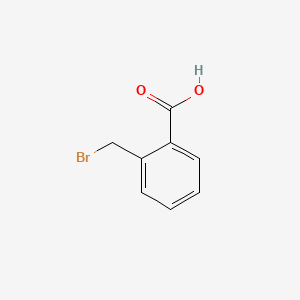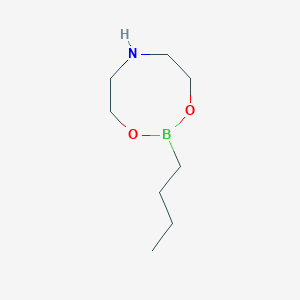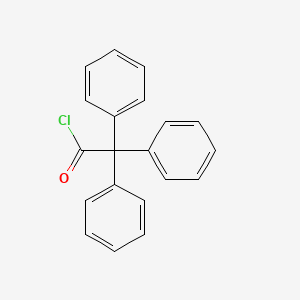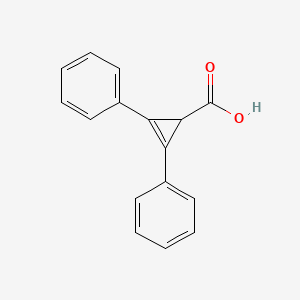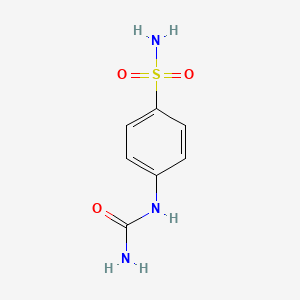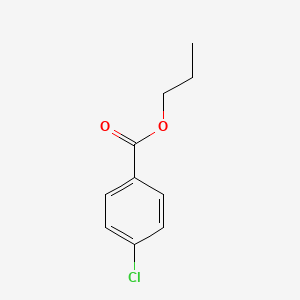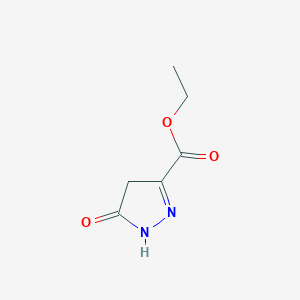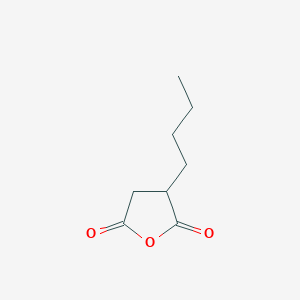
Butylsuccinic Anhydride
Übersicht
Beschreibung
Butylsuccinic Anhydride is a chemical compound with the molecular formula C8H12O3 . It is also known by other names such as 2,5-furandione, 3-butyldihydro-, 3-butyldihydrofuran-2,5-dione, butyl-bernsteinsaeure-anhydrid, and butylsuccinic acid anhydride .
Synthesis Analysis
The synthesis of symmetric carboxylic anhydrides, like Butylsuccinic Anhydride, can be achieved using Cu2(BDC)2(DABCO) as an efficient heterogeneous catalyst via the C–H bond activation of aldehydes .
Molecular Structure Analysis
The Butylsuccinic Anhydride molecule contains a total of 23 bond(s). There are 11 non-H bond(s), 2 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 1 five-membered ring(s), 2 ester(s) (aliphatic), and 1 anhydride(s) (-thio) .
Chemical Reactions Analysis
Anhydrides are highly reactive to nucleophilic attack and undergo many of the same reactions as acid chlorides. Although slower reacting than acid chlorides, anhydrides react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .
Physical And Chemical Properties Analysis
Butylsuccinic Anhydride is a crystal with a molecular weight of 156.18 and a melting point of 46 °C . It has a purity/analysis method of >98.0% (GC) and should be stored at a temperature between 0-10 °C .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Butylsuccinic Anhydride is used in various chemical synthesis processes due to its reactivity . It is often used as a reactant in the production of other chemical compounds .
Production of Biodegradable Polymers
Butylsuccinic Anhydride is used in the production of Polybutylene Succinate (PBS), a type of biodegradable polymer . PBS has excellent properties such as good clarity, processability, shiny appearance, and flexibility . However, it also has some drawbacks, such as brittleness .
Natural Fiber Composites
PBS-based natural fiber composites, which use Butylsuccinic Anhydride in their production, are completely biodegradable and have strong physical properties . These composites are being researched for their potential to replace petroleum-based materials .
Synthesis of Copolymers
Butylsuccinic Anhydride is used in the synthesis of copolymers . These copolymers are being studied for their properties, trends, challenges, and prospects .
Biodegradability Studies
Butylsuccinic Anhydride is used in studies focusing on biodegradability . Researchers are interested in its properties and its potential for creating environmentally friendly materials .
Preparation of Emulsions
Butylsuccinic Anhydride is used in the preparation of emulsions containing natural essential oils . These emulsions are being studied for their biological activity .
Wirkmechanismus
Target of Action
Butylsuccinic Anhydride (BSA) is a chemical compound with the molecular formula C8H12O3 . It is primarily used as a polymerization initiator and a matrix metalloproteinase inhibitor . Matrix metalloproteinases are enzymes that break down collagen in the extracellular matrix .
Mode of Action
BSA, like other anhydrides, undergoes nucleophilic acyl substitution reactions . The general mechanism involves two steps :
- Removal of the leaving group , which results in the formation of a carboxylic acid and a carboxylate .
The reactivity of BSA towards nucleophile substitutions is related to the ability of the leaving group to activate the carbonyl. The more electronegative leaving groups withdraw electron density from the carbonyl, thereby, increasing its electrophilicity .
Biochemical Pathways
It has been shown to inhibit matrix metalloproteinases , which play a crucial role in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling, as well as in disease processes such as arthritis and metastasis.
Result of Action
The inhibition of matrix metalloproteinases by BSA can potentially prevent the breakdown of collagen in the extracellular matrix . This could have significant implications in the treatment of diseases such as arthritis and cancer, where the breakdown of the extracellular matrix is a key factor.
Action Environment
The action, efficacy, and stability of BSA can be influenced by various environmental factors. For instance, BSA is a solid at room temperature and has a melting point of 46°C . It should be stored under inert gas and away from moisture to prevent decomposition . Furthermore, research is being conducted on the sustainable production of succinic anhydride (a similar compound to BSA) from renewable biomass , which could potentially influence the action environment of BSA in the future.
Safety and Hazards
Zukünftige Richtungen
Research in the field of nucleic acids has been and will continue to be a major driving force in the development of phosphorylation chemistry. Although many of the problems associated with P-anhydride synthesis have been solved, some are still remaining and novel challenges arise . Another study suggests that succinic anhydride can be considered a promising modifying agent for nanocellulose since it enables the introduction of aliphatic chains along with carboxylic end groups .
Eigenschaften
IUPAC Name |
3-butyloxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-3-4-6-5-7(9)11-8(6)10/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJAWXMCLJVBPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30284578 | |
| Record name | Butylsuccinic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butylsuccinic Anhydride | |
CAS RN |
2035-76-9 | |
| Record name | 2035-76-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butylsuccinic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butylsuccinic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does butylsuccinic anhydride contribute to the formation of the polyampholyte nanocarrier described in the research?
A1: Butylsuccinic anhydride plays a crucial role in modifying polyethylenimine (PEI), a cationic polymer known for its gene delivery potential but limited by toxicity. The research describes a process where butylsuccinic anhydride is conjugated to PEI through a succinylation reaction. [] This modification introduces butylsuccinate groups onto the PEI backbone, effectively reducing its overall charge density and making it amphiphilic. This change in the polymer's chemical structure allows it to self-assemble into nanoparticles in an aqueous solution through a combination of hydrophobic and electrostatic interactions. [] The resulting polyampholyte nanoparticles are small (approximately 20 nm in diameter), positively charged, and capable of complexing with negatively charged DNA molecules, crucial for efficient gene delivery. []
Q2: How does the modification of PEI with butylsuccinic anhydride impact its toxicity and gene delivery efficiency?
A2: The research suggests that the modification of PEI with butylsuccinic anhydride leads to a reduction in its cytotoxicity compared to unmodified PEI. [] This reduced toxicity is likely due to the decreased positive charge density on the modified PEI, which minimizes non-specific interactions with cell membranes, a known factor in PEI's toxicity. [] Despite the reduced charge, the modified PEI retains its ability to complex with DNA and efficiently deliver it to cells. [] The study demonstrated that using the modified PEI in conjunction with a freeze concentration method significantly enhanced gene expression (GFP and luciferase) in HEK-293T cells compared to commercially available transfection reagents. [] This improved transfection efficiency can be attributed to the modified PEI's ability to escape endosomes more effectively than unmodified PEI, allowing the DNA to reach the nucleus and initiate gene expression. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



